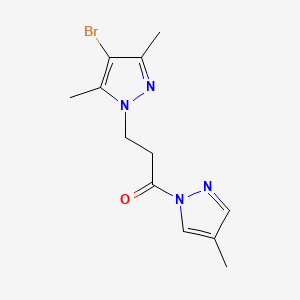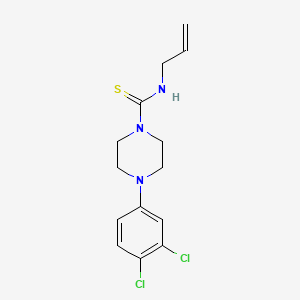![molecular formula C24H23Cl3N2O3 B10942885 N-[4-(piperidin-1-ylmethyl)phenyl]-5-[(2,4,6-trichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10942885.png)
N-[4-(piperidin-1-ylmethyl)phenyl]-5-[(2,4,6-trichlorophenoxy)methyl]furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(PIPERIDINOMETHYL)PHENYL]-5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURAMIDE: is a complex organic compound characterized by its unique structure, which includes a piperidine ring, a phenyl group, and a furan ring substituted with a trichlorophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(PIPERIDINOMETHYL)PHENYL]-5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURAMIDE typically involves multiple steps, starting with the preparation of the core furan ring. The furan ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The piperidine and phenyl groups are then introduced through nucleophilic substitution reactions. The final step involves the attachment of the trichlorophenoxy group via a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents are often used to facilitate the reactions and improve efficiency. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(PIPERIDINOMETHYL)PHENYL]-5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophiles or electrophiles employed.
Wissenschaftliche Forschungsanwendungen
N-[4-(Piperidin-1-ylmethyl)phenyl]-5-[(2,4,6-Trichlorphenoxy)methyl]furan-2-carboxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und Antikrebsaktivitäten.
Medizin: Als Kandidat für die Medikamentenentwicklung aufgrund seiner einzigartigen Strukturmerkmale.
Industrie: Einsatz bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie z. B. Polymere und Beschichtungen.
5. Wirkmechanismus
Der Wirkmechanismus von N-[4-(Piperidin-1-ylmethyl)phenyl]-5-[(2,4,6-Trichlorphenoxy)methyl]furan-2-carboxamid umfasst seine Interaktion mit spezifischen molekularen Zielstrukturen. Der Piperidinring kann mit Neurotransmitterrezeptoren interagieren, während der Phenyl- und der Furanring π-π-Interaktionen mit aromatischen Resten in Proteinen eingehen können. Diese Interaktionen können biologische Signalwege modulieren, was zu den beobachteten Wirkungen der Verbindung führt.
Ähnliche Verbindungen:
- N-[4-(Piperidin-1-ylmethyl)phenyl]-5-[(2,4-Dichlorphenoxy)methyl]furan-2-carboxamid
- N-[4-(Piperidin-1-ylmethyl)phenyl]-5-[(2,4,6-Tribromphenoxy)methyl]furan-2-carboxamid
Vergleich: Im Vergleich zu seinen Analoga weist N-[4-(Piperidin-1-ylmethyl)phenyl]-5-[(2,4,6-Trichlorphenoxy)methyl]furan-2-carboxamid aufgrund des Vorhandenseins der Trichlorphenoxygruppe einzigartige Eigenschaften auf. Diese Gruppe erhöht die Lipophilie der Verbindung und ihre potenzielle biologische Aktivität, was sie zu einem potenteren Kandidaten für verschiedene Anwendungen macht.
Wirkmechanismus
The mechanism of action of N-[4-(PIPERIDINOMETHYL)PHENYL]-5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in the substitution pattern and functional groups.
Steviol glycosides: Although structurally different, these compounds share some similarities in their aromatic ring systems.
Uniqueness
N-[4-(PIPERIDINOMETHYL)PHENYL]-5-[(2,4,6-TRICHLOROPHENOXY)METHYL]-2-FURAMIDE is unique due to its combination of a piperidine ring, phenyl group, and furan ring with a trichlorophenoxy substitution. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C24H23Cl3N2O3 |
|---|---|
Molekulargewicht |
493.8 g/mol |
IUPAC-Name |
N-[4-(piperidin-1-ylmethyl)phenyl]-5-[(2,4,6-trichlorophenoxy)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C24H23Cl3N2O3/c25-17-12-20(26)23(21(27)13-17)31-15-19-8-9-22(32-19)24(30)28-18-6-4-16(5-7-18)14-29-10-2-1-3-11-29/h4-9,12-13H,1-3,10-11,14-15H2,(H,28,30) |
InChI-Schlüssel |
VSFBUUUJOCYWJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)COC4=C(C=C(C=C4Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B10942805.png)

![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-ethoxybenzyl)piperazine](/img/structure/B10942821.png)
![N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10942826.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10942836.png)
![methyl 2-({[5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10942839.png)
![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10942848.png)
![3-[(acetyloxy)methyl]-7-{[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10942853.png)
![9-ethyl-2-[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10942856.png)
![methyl 5-({2-[(1Z)-1-{2-[(3-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]hydrazinylidene}ethyl]phenoxy}methyl)furan-2-carboxylate](/img/structure/B10942861.png)
![1-ethyl-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10942864.png)
![5,7-bis(difluoromethyl)-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10942872.png)
![{4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10942874.png)
